molecular formula C₁₂H₂₂O₁₀ B043757 alpha-L-fucosyl-(1->2)-D-galactose CAS No. 24656-24-4

alpha-L-fucosyl-(1->2)-D-galactose

Cat. No.: B043757
CAS No.: 24656-24-4
M. Wt: 326.3 g/mol
InChI Key: BQEBASLZIGFWEU-YYXBYDBJSA-N
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Description

Alpha-L-fucosyl-(1->2)-D-galactose: is a disaccharide composed of L-fucose and D-galactose linked by an alpha-(1->2) glycosidic bond. This compound is significant in the field of glycobiology due to its role in various biological processes, including cell-cell recognition and signaling. It is also a key component in the synthesis of complex carbohydrates and glycoconjugates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-L-fucosyl-(1->2)-D-galactose typically involves the enzymatic transfer of L-fucose from a donor molecule, such as guanosine diphosphate-beta-L-fucose, to the terminal galactose residue of a glycoconjugate. This reaction is catalyzed by the enzyme galactoside 2-alpha-L-fucosyltransferase . The reaction conditions often include a buffered aqueous solution at a pH optimal for enzyme activity, typically around pH 7.0 to 7.5, and a temperature range of 25-37°C.

Industrial Production Methods

Industrial production of alpha-L-fucosyl-(1->2)-D-galactose can be achieved through biotechnological processes involving the use of recombinant microorganisms expressing the galactoside 2-alpha-L-fucosyltransferase enzyme. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired disaccharide .

Chemical Reactions Analysis

Types of Reactions

Alpha-L-fucosyl-(1->2)-D-galactose can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include periodate and bromine water.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldonic acids, while reduction can produce alditols.

Scientific Research Applications

Alpha-L-fucosyl-(1->2)-D-galactose has numerous applications in scientific research:

Properties

IUPAC Name

(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(21-4)22-6(3-14)9(18)8(17)5(15)2-13/h3-13,15-20H,2H2,1H3/t4-,5+,6-,7+,8-,9+,10+,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEBASLZIGFWEU-YYXBYDBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101248751
Record name 2-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-O-a-L-Fucopyranosyl-galactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24656-24-4
Record name 2-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24656-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-O-a-L-Fucopyranosyl-galactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-L-fucosyl-(1->2)-D-galactose
Reactant of Route 2
alpha-L-fucosyl-(1->2)-D-galactose
Reactant of Route 3
alpha-L-fucosyl-(1->2)-D-galactose
Reactant of Route 4
alpha-L-fucosyl-(1->2)-D-galactose
Reactant of Route 5
alpha-L-fucosyl-(1->2)-D-galactose
Reactant of Route 6
alpha-L-fucosyl-(1->2)-D-galactose

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